4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
CAS No.:
Cat. No.: VC15298109
Molecular Formula: C24H27N3O4
Molecular Weight: 421.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H27N3O4 |
|---|---|
| Molecular Weight | 421.5 g/mol |
| IUPAC Name | 4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
| Standard InChI | InChI=1S/C24H27N3O4/c1-5-11-27-23(15-8-10-18(31-6-2)19(13-15)30-4)20-21(25-26-22(20)24(27)29)16-12-14(3)7-9-17(16)28/h7-10,12-13,23,28H,5-6,11H2,1-4H3,(H,25,26) |
| Standard InChI Key | OEIVZXHJVCNIQT-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C(C2=C(C1=O)NN=C2C3=C(C=CC(=C3)C)O)C4=CC(=C(C=C4)OCC)OC |
Introduction
The compound 4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic molecule belonging to the class of pyrrolopyrazoles. It features a unique combination of functional groups, including ethoxy, methoxy, hydroxy, and propyl substituents, which contribute to its potential biological activities and chemical reactivity . This compound is classified as a heterocyclic compound due to its incorporation of nitrogen within a cyclic structure, specifically the pyrazole ring.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic synthesis techniques. Each step requires careful control of reaction conditions to ensure high yields and purity of the final product. The compound can participate in various chemical reactions typical for heterocycles, such as substitution and addition reactions, depending on the specific functional groups present.
Biological Activities and Potential Applications
Pyrrolopyrazoles, in general, have been explored for their diverse pharmacological properties, including antitumor and anti-inflammatory activities. While specific biological activities of 4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one are not extensively documented, its structural features suggest potential applications in drug development and research.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| 4-(4-Ethoxy-3-methoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazol-6-one | C23H29N3O5 | Antitumor | Contains additional hydroxyethyl group |
| 4-(3-Ethoxy-4-propoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazol-6-one | C26H31N3O5 | Anti-inflammatory | Propoxy group enhances solubility |
| 3,5-Dihydroxyflavone derivatives | C18H16O9 | Antioxidant | Flavonoid backbone provides distinct activity |
This comparison highlights the unique structural and functional characteristics of 4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one within the context of similar compounds.
Future Research Directions
Further research is needed to fully explore the biological activities and potential applications of this compound. This includes detailed pharmacological studies to assess its efficacy and safety profiles in biological systems. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) can provide valuable insights into its chemical and physical properties. Interaction studies with biological targets will be crucial for understanding how this compound behaves in biological systems and for assessing its potential therapeutic applications.
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